2-Chloro-1-(4-chlorophenyl)ethanol
Overview
Description
2-Chloro-1-(4-chlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O It is a chlorinated derivative of phenylethanol and is characterized by the presence of two chlorine atoms, one on the ethyl chain and the other on the phenyl ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, 1-(4-Chlorophenyl)ethanol has been used to study transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse downstream effects .
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(4-chlorophenyl)ethanol . These factors can include pH, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-chlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition, followed by reduction to yield the desired product.
Another method involves the chlorination of 1-(4-chlorophenyl)ethanol using thionyl chloride or phosphorus trichloride. This reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the large-scale chlorination of 1-(4-chlorophenyl)ethanol. The process is optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions are employed to enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-1-(4-chlorophenyl)acetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-chloro-1-(4-chlorophenyl)ethane using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, amines, and other nucleophiles.
Major Products Formed
Oxidation: 2-Chloro-1-(4-chlorophenyl)acetaldehyde.
Reduction: 2-Chloro-1-(4-chlorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-chlorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other chlorinated compounds.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)ethanol: Similar structure but lacks the chlorine atom on the ethyl chain.
2-Chloro-1-(4-fluorophenyl)ethanol: Similar structure but has a fluorine atom instead of a chlorine atom on the phenyl ring.
2,4-Dichloro-1-(4-chlorophenyl)ethanol: Contains an additional chlorine atom on the phenyl ring.
Uniqueness
2-Chloro-1-(4-chlorophenyl)ethanol is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and potential applications. The presence of both chlorine atoms makes it more reactive in nucleophilic substitution reactions compared to its non-chlorinated counterparts.
Properties
IUPAC Name |
2-chloro-1-(4-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVSIWSINRIEKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40980352 | |
Record name | 2-Chloro-1-(4-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6378-66-1 | |
Record name | 4-Chloro-α-(chloromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6378-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-alpha-(chloromethyl)benzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006378661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(4-chlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40980352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α-(chloromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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